
Quinuclidine
Overview
Description
Quinuclidine is an organic compound with the formula HC(C₂H₄)₃N. It is a bicyclic amine that can be viewed as a tied-back version of triethylamine. This colorless solid is used as a reagent (base) and catalyst in various chemical reactions . This compound is notable for its compact structure and relatively strong basicity, making it a valuable component in both academic and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinuclidine can be synthesized through several methods. One common approach involves the reduction of quinuclidone. Another method is the second-order nucleophilic substitution (SN2) reaction or condensation reaction of piperidine derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of quinuclidone using palladium on carbon as a catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Ring Expansion and Rearrangement
Quinuclidine undergoes ring expansion under specific conditions:
Mechanistic studies show ring expansion proceeds via intermediate carbocation formation or β-elimination .
Kinetics of Nucleophilic Reactions
This compound’s nucleophilicity was quantified in reactions with ethyl thiolcarbonates:
Substrate | Mechanism | Brønsted β | Rate Constant (kₙ, M⁻¹s⁻¹) |
---|---|---|---|
NPTC (4-nitrophenyl) | Stepwise (T⁺/–) | 0.85 | 1.2 × 10⁻³ |
DNPTC (2,4-dinitrophenyl) | Concerted | 0.54 | 4.8 × 10⁻⁴ |
TNPTC (2,4,6-trinitrophenyl) | Concerted | 0.47 | 3.1 × 10⁻⁴ |
Data indicate destabilization of tetrahedral intermediates with electron-withdrawing substituents .
Asymmetric Catalysis
Iridium-catalyzed allylic dearomatization enables enantioselective this compound synthesis:
Substrate | Base | Time (h) | Yield (%) | ee (%) | dr |
---|---|---|---|---|---|
Tetrahydro-β-carboline | K₃PO₄ | 3 | 95 | 95 | 5.4:1 |
6-Br-substituted | NaOAc | 3 | 96 | 96 | >20:1 |
This method achieves >95% enantiomeric excess (ee) for indole-fused quinuclidines .
Biological Activity
This compound derivatives show pharmacological potential:
-
Anticholinesterase Activity : Bisquaternary derivatives (e.g., 8 ) inhibit AChE with IC₅₀ = 0.2 μM .
-
Antimicrobial Effects : Synergy with β-lactams reduces MRSA MIC from 24 μg/mL to 6 μg/mL .
Stability and Basicity
Scientific Research Applications
Neuropharmacological Applications
Quinuclidine derivatives have been extensively studied for their effects on the cholinergic system, particularly as potential treatments for neurodegenerative disorders such as Alzheimer's disease and myasthenia gravis. Recent research highlighted the development of novel this compound-based compounds that act as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of these diseases.
- Key Findings:
- A study profiled 14 N-alkyl quaternary quinuclidines, demonstrating their ability to inhibit AChE and BChE with inhibition constants ranging from to .
- Compounds with hydroxyl and oxime functional groups showed promise as reversible inhibitors, indicating potential for further development as therapeutic agents .
Antimicrobial Activity
The rise of antibiotic resistance has prompted a search for new antimicrobial agents. This compound-based compounds have emerged as promising candidates due to their potent activity against both gram-positive and gram-negative bacteria.
- Research Insights:
- A recent study synthesized ten new quinuclidinium oximes that exhibited minimum inhibitory concentrations (MICs) ranging from to . Among these, certain derivatives displayed exceptional activity against multidrug-resistant pathogens like Pseudomonas aeruginosa .
- The compounds were found to be non-toxic to human cell lines, suggesting a favorable safety profile for further exploration .
Antimalarial Applications
This compound derivatives also play a significant role in antimalarial drug development. The this compound moiety is integral to several FDA-approved drugs used in malaria treatment.
- Clinical Relevance:
- Quinine, a well-known antimalarial drug, contains a this compound structure and has been utilized historically for treating severe malaria. Studies have compared its efficacy with newer treatments like artesunate .
- Investigations into quinine's pharmacokinetics revealed variations in plasma concentrations during treatment, emphasizing the need for careful dosing to minimize adverse effects while maintaining efficacy .
Drug Design and Development
This compound serves as an important scaffold in drug design due to its structural versatility and biological activity.
- Innovative Approaches:
- Researchers have developed this compound-based carbamates that show promise as central nervous system (CNS) active compounds, particularly targeting Alzheimer's disease .
- Machine learning models have been employed to predict the bioactivity of new quinuclidinium derivatives, enhancing the efficiency of drug discovery processes .
Summary Table of this compound Applications
Mechanism of Action
Quinuclidine exerts its effects primarily through its basicity and ability to form adducts with various Lewis acids. Its compact structure allows it to bind tightly to certain molecules, enhancing its effectiveness as a catalyst and reagent . In biological systems, this compound derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Quinuclidine is structurally related to several other compounds:
Quinolizidine (norlupinane): Similar bicyclic structure but with different nitrogen positioning.
Pyrrolizidine: Another bicyclic compound with a different carbon frame.
Tropane: Slightly different carbon frame but similar in its bicyclic nature.
Uniqueness: this compound’s unique compact structure and strong basicity distinguish it from these similar compounds. Its ability to form stable adducts with Lewis acids and its effectiveness as a catalyst in various reactions make it particularly valuable in both research and industrial applications .
Biological Activity
Quinuclidine is a bicyclic amine that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications, particularly in neuropharmacology and antimicrobial therapy.
Chemical Structure and Properties
This compound, with the molecular formula , features a nitrogen atom within a saturated bicyclic structure. Its unique configuration allows it to interact effectively with various biological targets, making it a scaffold for numerous derivatives that exhibit enhanced pharmacological properties.
- Cholinesterase Inhibition : this compound derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study demonstrated that several this compound-based compounds inhibited AChE and BChE with inhibition constants () ranging from 0.26 to 156.2 μM, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : this compound derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds such as para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes exhibited minimum inhibitory concentrations (MICs) between 0.25 to 4.00 μg/mL against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . The antimicrobial action is attributed to the disruption of bacterial membranes, leading to cell lysis.
- Antitumor Potential : Recent studies indicate that this compound derivatives may possess antitumor properties, although the mechanisms are still under investigation. The ability of these compounds to interact with various cellular pathways suggests potential applications in cancer therapy .
Table 1: Summary of Biological Activities of this compound Derivatives
Derivative | Activity | Target | Inhibition Constant (μM) | MIC (μg/mL) |
---|---|---|---|---|
Bisquaternary 7 | AChE/BChE Inhibition | Cholinergic system | 0.26 - 156.2 | - |
Para-N-chlorobenzyl quinuclidinium oxime | Antimicrobial | Various bacteria | - | 0.25 - 4.00 |
This compound-based carbamates | CNS Activity | AChE/BChE | Similar rates across compounds | - |
This compound FtsZ inhibitor | Antibacterial | FtsZ protein in bacteria | - | - |
Case Study: Neuropharmacological Applications
A recent study focused on the development of quinuclidinium carbamates as potential CNS-active drugs, particularly for Alzheimer's disease. The compounds demonstrated the ability to cross the blood-brain barrier (BBB) effectively while showing low toxicity in cell models . This highlights the therapeutic potential of this compound derivatives in treating neurodegenerative disorders.
Case Study: Antimicrobial Efficacy
Another investigation examined the antimicrobial efficacy of a series of this compound-based compounds against antibiotic-resistant strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with β-lactam antibiotics against resistant strains of S. aureus . This suggests a promising avenue for addressing antibiotic resistance through combination therapies.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Quinuclidine derivatives with high enantiomeric purity, and how can reaction conditions be optimized?
- Methodological Answer : Utilize catalytic asymmetric synthesis techniques (e.g., organocatalysis or transition-metal catalysis) to achieve enantioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Confirm purity via chiral HPLC or polarimetry, and validate structures using H/C NMR and X-ray crystallography .
Q. How can researchers ensure accurate characterization of this compound’s stereochemical properties in solution?
- Methodological Answer : Combine NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) with computational methods (molecular dynamics simulations) to study conformational dynamics. Cross-validate results with vibrational circular dichroism (VCD) for absolute configuration determination .
Q. What analytical techniques are critical for assessing this compound’s purity and stability under varying storage conditions?
- Methodological Answer : Employ HPLC-MS for purity assessment and accelerated stability studies (e.g., ICH guidelines) under controlled humidity/temperature. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms involving this compound as a catalyst or intermediate?
- Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces and identify transition states. Compare computational data with experimental kinetic isotope effects (KIEs) and substituent effects to validate mechanistic pathways. Address discrepancies by systematically testing competing hypotheses via in situ spectroscopy (e.g., IR or Raman) .
Q. What strategies mitigate batch-to-batch variability in this compound-based pharmacological studies?
- Methodological Answer : Implement stringent quality control (QC) protocols, including batch-specific NMR fingerprints and LC-MS profiling. Use statistical tools (e.g., multivariate analysis) to correlate physicochemical properties (e.g., solubility, logP) with biological activity. Include positive/negative controls in assays to isolate compound-specific effects .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs targeting nicotinic acetylcholine receptors?
- Methodological Answer : Synthesize a diverse library of analogs with systematic variations (e.g., substituent size, electronic properties). Use patch-clamp electrophysiology or fluorescence-based calcium influx assays to quantify receptor modulation. Apply machine learning (e.g., QSAR models) to predict activity cliffs and prioritize compounds for synthesis .
Q. What interdisciplinary approaches address conflicting data on this compound’s environmental toxicity?
- Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna immobilization, algal growth inhibition) under standardized OECD conditions. Integrate metabolomics and transcriptomics to identify toxicity pathways. Compare results across labs using meta-analysis frameworks, accounting for variables like pH, temperature, and organic matter content .
Q. Guidelines for Addressing Data Contradictions
- Systematic Reviews : Conduct literature meta-analyses to identify consensus or outliers in this compound’s physicochemical or biological data .
- Reproducibility Checks : Replicate key experiments with independent batches, documenting all parameters (e.g., solvent grade, equipment calibration) .
- Collaborative Validation : Share samples/data with external labs to confirm findings, reducing bias .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYHFKPVCBCYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057607 | |
Record name | Quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-76-5 | |
Record name | Quinuclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinuclidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.2]octane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINUCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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